

Z-Levd-fmk: A Comparative Guide to its Cross-reactivity with Cellular Proteases

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Compound of Interest

Compound Name: Z-Levd-fmk

Cat. No.: B15582471

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Z-Levd-fmk is a widely utilized cell-permeable irreversible inhibitor primarily targeting caspase-4, a key player in inflammatory and endoplasmic reticulum (ER) stress-induced apoptotic pathways. While its efficacy in inhibiting caspase-4 is well-documented, a thorough understanding of its cross-reactivity with other cellular proteases is crucial for the precise interpretation of experimental results and for its potential therapeutic applications. This guide provides a comparative analysis of **Z-Levd-fmk**'s specificity, presenting available data on its interaction with other caspases and related cysteine proteases.

Performance Comparison: Inhibitor Specificity

The ideal inhibitor exhibits high potency for its intended target while displaying minimal activity against other related enzymes. The following table summarizes the available quantitative data, primarily as half-maximal inhibitory concentrations (IC₅₀), for **Z-Levd-fmk** and other commonly used caspase inhibitors against a panel of caspases. It is important to note that comprehensive quantitative data for **Z-Levd-fmk** against a broad spectrum of proteases is limited in publicly available literature.

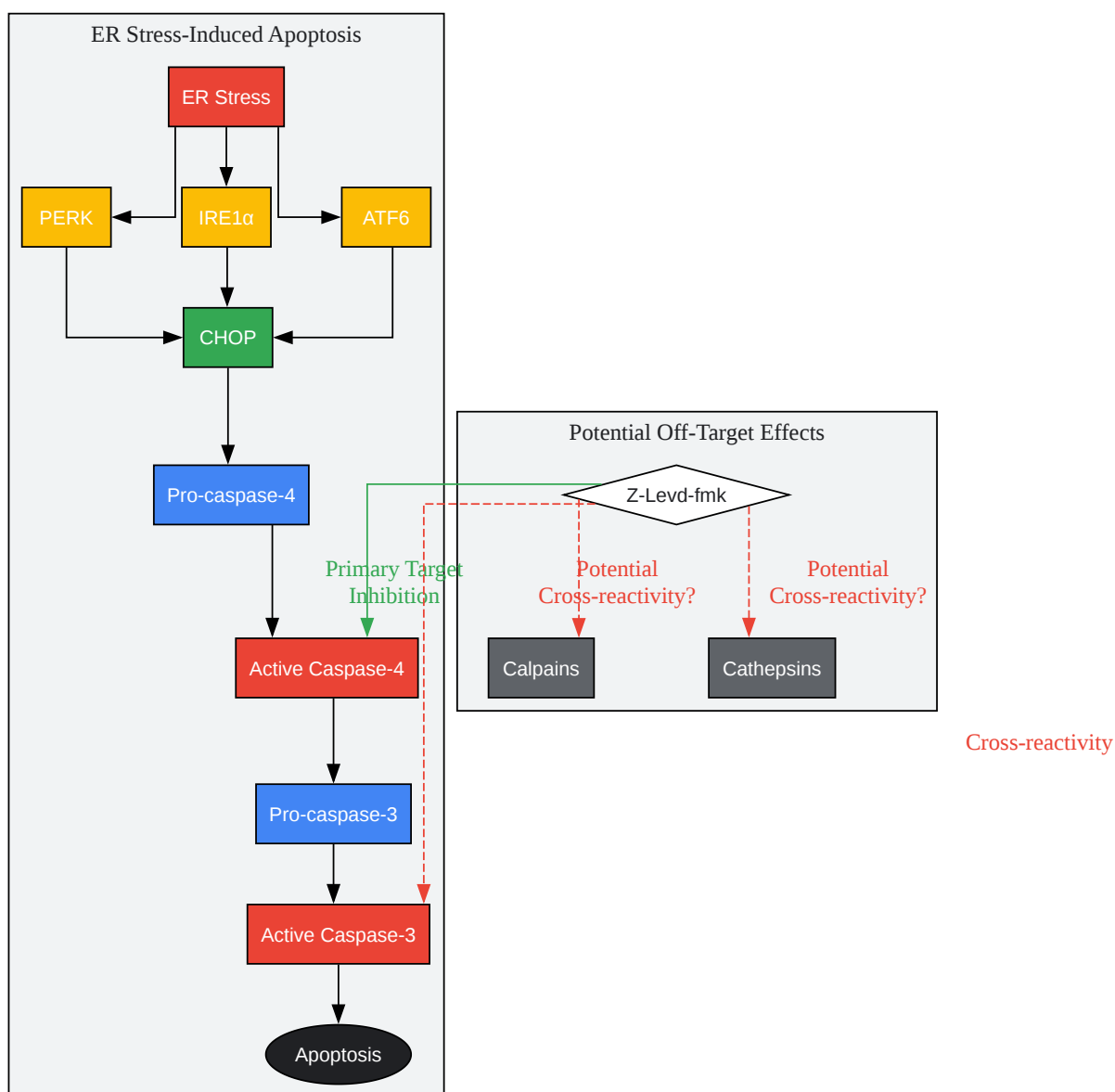
Inhibitor	Target Protease	IC50 / Ki	Remarks
Z-Levd-fmk	Caspase-4	Effective Inhibition Reported	Primarily known as a caspase-4 inhibitor. Quantitative IC50 values are not consistently reported across literature.
Caspase-3	~2 μ M	Inhibits caspase-3 activity in human Retinal Pigment Epithelial (hRPE) cells[1].	
Z-DEVD-fmk	Caspase-3	Potent Inhibitor	Also reported to inhibit calpain, suggesting cross-reactivity of some peptide-based caspase inhibitors[1][2].
Z-VAD-fmk	Pan-caspase	Broad Spectrum	A general caspase inhibitor, known to have off-target effects on other cysteine proteases like cathepsins and calpains[3][4][5].
Z-IETD-fmk	Caspase-8	IC50 ~0.46 μ M	A selective caspase-8 inhibitor.
Z-LEHD-fmk	Caspase-9	Potent Inhibitor	A selective caspase-9 inhibitor.

Note: The lack of standardized, publicly available IC50 values for **Z-Levd-fmk** against a full panel of cellular proteases highlights a gap in the current understanding of its complete

selectivity profile. Researchers are encouraged to perform their own comprehensive selectivity profiling for their specific experimental context.

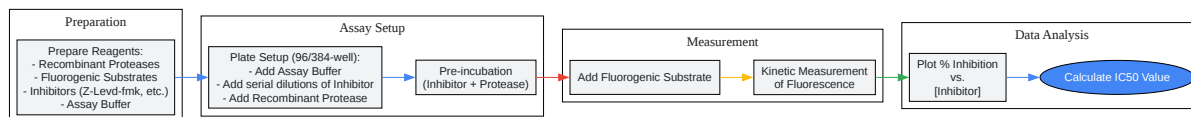
Signaling Pathway and Experimental Workflow

To visually represent the context of **Z-Levd-fmk**'s action and the methodology to assess its specificity, the following diagrams are provided.



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Caption: Signaling pathway of ER stress-induced apoptosis and **Z-Levd-fmk**'s inhibitory action.



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